Phenol, 3,3'-(2,4-diamino-6,7-pteridinediyl)bis-, (2 hcl salt)
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Overview
Description
Phenol, 3,3’-(2,4-diamino-6,7-pteridinediyl)bis-, (2 hcl salt) is a chemical compound with the molecular formula C18H16Cl2N6O2. It is a derivative of pteridine and phenol, characterized by the presence of two hydrochloride salts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3,3’-(2,4-diamino-6,7-pteridinediyl)bis-, (2 hcl salt) typically involves the reaction of 2,4-diamino-6,7-pteridine with phenol derivatives under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The process requires precise temperature control and the use of appropriate solvents to ensure the purity and yield of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with advanced purification techniques to achieve high purity levels. The production is carried out in specialized reactors designed to handle the specific reaction conditions required for this compound.
Chemical Reactions Analysis
Types of Reactions
Phenol, 3,3’-(2,4-diamino-6,7-pteridinediyl)bis-, (2 hcl salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenolic groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated phenol derivatives.
Scientific Research Applications
Phenol, 3,3’-(2,4-diamino-6,7-pteridinediyl)bis-, (2 hcl salt) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenol, 3,3’-(2,4-diamino-6,7-pteridinediyl)bis-, (2 hcl salt) involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,3’-(2,4-Diamino-6,7-pteridinediyl)bisphenol: A closely related compound with similar structural features.
2,4-Diamino-6,7-pteridine derivatives: Compounds with variations in the phenolic groups or other substituents.
Uniqueness
Phenol, 3,3’-(2,4-diamino-6,7-pteridinediyl)bis-, (2 hcl salt) stands out due to its specific combination of phenolic and pteridine moieties, which confer unique chemical and biological properties. Its ability to form stable dihydrochloride salts enhances its solubility and stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H16Cl2N6O2 |
---|---|
Molecular Weight |
419.3 g/mol |
IUPAC Name |
3-[2,4-diamino-7-(3-hydroxyphenyl)pteridin-6-yl]phenol;dihydrochloride |
InChI |
InChI=1S/C18H14N6O2.2ClH/c19-16-15-17(24-18(20)23-16)22-14(10-4-2-6-12(26)8-10)13(21-15)9-3-1-5-11(25)7-9;;/h1-8,25-26H,(H4,19,20,22,23,24);2*1H |
InChI Key |
KPWPCVAPVQRIRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NC3=C(N=C(N=C3N=C2C4=CC(=CC=C4)O)N)N.Cl.Cl |
Origin of Product |
United States |
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